molecular formula C13H9BrClFOZn B14895435 3-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

3-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

Cat. No.: B14895435
M. Wt: 380.9 g/mol
InChI Key: KDSSIVORHMWHQU-UHFFFAOYSA-M
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Description

3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

  • Dissolve 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide in THF.
  • Add zinc powder or zinc dust to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Filter the mixture to remove any unreacted zinc and other impurities.
  • The resulting solution contains this compound in THF.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and acyl halides are common electrophiles used in reactions with this compound.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.

Scientific Research Applications

3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of bioactive compounds.

    Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the phenyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new bonds, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide
  • 4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide
  • 2-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide

Uniqueness

3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly useful in the synthesis of certain target molecules that require precise functional group placement.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-1-fluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

KDSSIVORHMWHQU-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=CC(=C(C=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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